N,N-Dipropylnonan-1-amine
Description
Overview of Long-Chain Tertiary Amines in Organic Chemistry
Long-chain tertiary amines are organic compounds featuring a nitrogen atom bonded to three alkyl groups, at least one of which is a long carbon chain (typically defined as having 8 or more carbon atoms). canada.cacanada.ca Structurally, the nitrogen atom possesses a lone pair of electrons, which imparts basicity and nucleophilicity to the molecule. unacademy.com Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which means they cannot act as hydrogen bond donors. youtube.com This structural feature significantly influences their physical properties, such as boiling points and solubility.
These molecules are classified as cationic surfactants because the long alkyl chains provide a nonpolar, lipophilic character, while the amine head is polar and hydrophilic. canada.ca This amphiphilic nature allows them to be effective at interfaces. The basicity of aliphatic amines generally follows the order of tertiary > secondary > primary > ammonia (B1221849) in the gas phase, making them useful as catalysts and acid scavengers in chemical reactions. unacademy.com
Historical Trajectory of Aliphatic Tertiary Amine Synthesis and Characterization
The synthesis of aliphatic amines has evolved considerably over time. Early and still industrially relevant methods involve the reaction of alcohols with ammonia at high temperatures over metal or metal oxide catalysts, which typically produces a mixture of primary, secondary, and tertiary amines. youtube.comgoogle.com Another conventional route is the alkylation of ammonia or lower-order amines with alkyl halides. google.com However, this method often leads to a mixture of products (mono-, di-, and tri-alkylated amines and even quaternary ammonium (B1175870) salts) due to the increasing nucleophilicity of the alkylated products, making it difficult to selectively produce a specific tertiary amine. google.com
To achieve greater selectivity, methods such as reductive amination of aldehydes and ketones have been developed. google.com This two-part process involves the reaction of an aldehyde (like nonanal) with a secondary amine (like dipropylamine) to form an iminium ion, which is then reduced to the corresponding tertiary amine using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. google.com A patent from 1980 describes the synthesis of tertiary amines by reacting an aldehyde, hydrogen, and a nitrogen-containing compound in the presence of specific catalysts. google.com
More recent synthetic strategies focus on highly selective catalytic processes. These include the N-alkylation of amines using alcohols as green alkylating agents, catalyzed by transition metal complexes (e.g., ruthenium or iridium), and direct catalytic nitrogenation using dinitrogen (N2) as the nitrogen source. researchgate.netnih.gov
Current Research Significance and Emerging Frontiers for N,N-Dipropylnonan-1-amine
While specific research focusing exclusively on this compound is not widespread, its significance can be understood through the applications of its chemical class. A key area is its use as a component in fuel and lubricant additives. A US patent indicates that long-chain tertiary amines, including this compound, can be used to reduce injector nozzle fouling and modify friction in direct injection spark ignition engines. google.com Tertiary amines are also noted for their utility as corrosion inhibitors in pipelines and as intermediates in the preparation of other chemicals. google.com
An emerging frontier for aliphatic tertiary amines is in the field of materials science. Although often considered non-fluorescent, recent studies have shown that some aliphatic tertiary amines can exhibit strong photoluminescence, a phenomenon termed "clusteroluminescence." acs.org Research has demonstrated that hyperbranched polymers containing tertiary amine branching units can retain high fluorescence efficiency, opening new routes for creating fluorescent materials for applications like cell imaging and biosensing. acs.org While this compound itself has not been highlighted in this context, its fundamental structure aligns with the chromophore responsible for this behavior.
Interdisciplinary Relevance of this compound in Applied Chemistry
The properties of this compound and similar long-chain amines give them relevance across multiple industrial sectors. Their surfactant nature makes them valuable in:
Mineral Processing: They act as flotation agents, selectively binding to the surface of specific minerals to facilitate their separation from ore. canada.ca
Construction: They are used in the formulation of asphalt (B605645) emulsions to improve adhesion and stability. canada.ca
Agriculture: They can be found in fertilizer formulations and as inert surfactants for herbicides. canada.cagoogle.com
Manufacturing: They serve as precursors for quaternary ammonium salts, which are widely used as disinfectants and algicidal agents. google.com They are also used in the production of polyol blends for polyurethane foams and in adhesive products. canada.ca
The Canadian government's risk assessment of long-chain aliphatic amines highlights their widespread use and potential environmental presence, underscoring their industrial importance. canada.cacanada.ca
Physicochemical Properties of this compound
Experimental data for this compound is limited. The properties listed below are based on its chemical structure and data for the isomeric compound Tripentylamine (C15H33N), which serves as a reasonable analogue.
| Property | Value | Source |
| Molecular Formula | C15H33N | - |
| Molecular Weight | 227.43 g/mol | nih.gov |
| Appearance | Expected to be a clear to yellow liquid with an amine odor | nih.govchemicalbook.com |
| Density | ~0.78 - 0.80 g/cm³ | nih.govchembk.com |
| Boiling Point | 81-83 °C at 0.2 mmHg | chembk.comsigmaaldrich.com |
| Flash Point | ~215 °F (~101.7 °C) | nih.gov |
| Water Solubility | Insoluble | nih.gov |
| Refractive Index | ~1.436 | chembk.comsigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
90105-55-8 |
|---|---|
Molecular Formula |
C15H33N |
Molecular Weight |
227.43 g/mol |
IUPAC Name |
N,N-dipropylnonan-1-amine |
InChI |
InChI=1S/C15H33N/c1-4-7-8-9-10-11-12-15-16(13-5-2)14-6-3/h4-15H2,1-3H3 |
InChI Key |
GOJCVUOJIUIUTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCC)CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N,n Dipropylnonan 1 Amine
Reductive Amination Pathways for Tertiary Amine Construction
Reductive amination stands out as a highly efficient and widely utilized method for the formation of C-N bonds. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an intermediate iminium ion or enamine, which is subsequently reduced to the target amine.
Aldehyde-Mediated Reductive Amination
A primary route to N,N-Dipropylnonan-1-amine involves the reductive amination of nonanal (B32974) with dipropylamine (B117675). This reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired tertiary amine while minimizing side reactions, such as the reduction of the aldehyde to the corresponding alcohol or aldol (B89426) condensation. researchgate.net
Recent studies on the reductive amination of long-chain aldehydes, such as undecanal (B90771) (a close homolog of nonanal), provide valuable insights. In a study utilizing a homogeneous rhodium catalyst, the reaction of undecanal with various secondary amines demonstrated high selectivity for the corresponding tertiary amines. researchgate.netresearchgate.net By analogy, the reaction of nonanal with dipropylamine under similar conditions is expected to proceed with high efficiency.
Table 1: Illustrative Reaction Conditions for Reductive Amination of Nonanal with Dipropylamine
| Parameter | Condition |
| Aldehyde | Nonanal |
| Amine | Dipropylamine |
| Catalyst | Rh(acac)(cod) with Xantphos ligand |
| Solvent | Methanol (B129727) |
| H₂ Pressure | 30 bar |
| Temperature | 100 °C |
| Substrate Ratio (Amine:Aldehyde) | 4:1 |
This data is extrapolated from a study on the reductive amination of undecanal with secondary amines. researchgate.netresearchgate.net
The use of a stoichiometric excess of the amine is a common strategy to drive the equilibrium towards the formation of the iminium ion and suppress the competing aldol condensation of the aldehyde. researchgate.net
Catalytic Hydrogenation Protocols in Tertiary Amine Synthesis
The general mechanism involves the activation of molecular hydrogen by the metal catalyst, followed by the transfer of hydride to the electrophilic carbon of the iminium ion. The choice of catalyst support can also play a significant role in the activity and selectivity of the process.
Direct Alkylation Strategies for N-Substituted Amines
Direct alkylation offers an alternative and classical approach to the synthesis of tertiary amines. This method involves the reaction of a secondary amine with an alkylating agent, such as an alkyl halide.
Halide-Based Alkylation Reactions for Tertiary Amine Formation
The synthesis of this compound can be achieved by the direct N-alkylation of dipropylamine with a nonyl halide, such as 1-bromononane (B48978) or 1-iodononane. This Sɴ2 reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt intermediate, which is then deprotonated to yield the tertiary amine.
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.
Table 2: Typical Reagents for Halide-Based Alkylation
| Reagent Type | Example | Role |
| Secondary Amine | Dipropylamine | Nucleophile |
| Alkylating Agent | 1-Bromononane | Electrophile |
| Base | Potassium Carbonate | Acid Scavenger |
| Solvent | Acetonitrile | Reaction Medium |
Optimizing Alkylation Conditions for this compound Yields
Achieving high yields in the synthesis of this compound via alkylation requires careful optimization of several reaction parameters. Key factors include the nature of the leaving group on the alkylating agent (I > Br > Cl), the choice of solvent, the reaction temperature, and the stoichiometry of the reactants.
The selection of the base is also critical. A non-nucleophilic base is preferred to avoid competing reactions. The temperature needs to be controlled to prevent side reactions, such as elimination reactions of the alkyl halide. The molar ratio of the amine to the alkylating agent can also be adjusted to maximize the formation of the tertiary amine and minimize the formation of quaternary ammonium salts as byproducts.
Catalytic Systems in Tertiary Amine Synthesis
A wide array of catalytic systems has been developed to enhance the efficiency and selectivity of tertiary amine synthesis. These catalysts play a pivotal role in activating substrates and facilitating bond formation under milder conditions.
For reductive amination, homogeneous catalysts, such as rhodium complexes with specific phosphine (B1218219) ligands (e.g., Xantphos), have shown excellent activity and selectivity. researchgate.netresearchgate.net Heterogeneous catalysts, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, are also widely used, offering the advantage of easier separation and recycling. frontiersin.orgnih.gov Ruthenium catalysts have also demonstrated high efficiency in the reductive amination of carbonyl compounds.
In the context of direct alkylation, while often not catalytic in the traditional sense, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases.
The ongoing development of novel catalytic systems, including those based on earth-abundant and non-noble metals, continues to be an active area of research, aiming for more sustainable and cost-effective synthetic routes to tertiary amines like this compound. frontiersin.org
Homogeneous Catalysis for Carbon-Nitrogen Bond Formation (e.g., Rhodium- and Ruthenium-containing Catalysts)
Homogeneous catalysis offers a powerful route for the formation of carbon-nitrogen bonds, providing high selectivity and activity under mild conditions. Rhodium (Rh) and Ruthenium (Ru) complexes are particularly effective for the synthesis of tertiary amines. These catalysts typically operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. This intermediate then reacts with an amine to form an imine or enamine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine.
Rhodium-based catalysts have been successfully used in the alkylation of amines with alcohols. researchgate.net For instance, Rh complexes can catalyze the reaction between an alcohol and a secondary amine at elevated temperatures. researchgate.net While the lowest temperature for some rhodium-catalyzed reactions with highly nucleophilic amines can be as low as 40°C, reactions involving less nucleophilic amines may require temperatures of 130-200°C. researchgate.net
Ruthenium catalysts, such as Shvo's catalyst, are also highly effective for the N-alkylation of amines with alcohols. researchgate.net These reactions are often carried out in solvents like tert-amyl alcohol under an inert atmosphere at temperatures around 150°C. researchgate.net Ruthenium catalysts are known for their high activity in ammonia (B1221849) synthesis, a related process involving nitrogen activation, operating at lower temperatures and pressures than traditional iron-based catalysts. mdpi.com This high efficiency translates to other amination reactions, making ruthenium a catalyst of choice for forming tertiary amines. nih.gov
Table 1: Comparison of Homogeneous Catalysts in Amine Synthesis
| Catalyst Type | Typical Precursors | Key Advantages |
|---|---|---|
| Rhodium (Rh) Complexes | Alcohols, Amines | High activity, Can operate at relatively lower temperatures for certain substrates. researchgate.net |
| Ruthenium (Ru) Complexes | Alcohols, Amines | High efficiency, Broad substrate scope, Operates under milder conditions than traditional methods. researchgate.netmdpi.com |
Heterogeneous Catalytic Approaches for Amine Generation (e.g., Cobalt, Nickel, Iron, and Copper Catalysts)
Heterogeneous catalysts are widely employed in industrial settings for amine synthesis due to their ease of separation from the reaction mixture and robustness. These catalysts, often supported on materials like aluminum oxide, are effective in the reductive amination of aldehydes and ketones. google.com
Copper-based catalysts , such as Raney copper or copper-chromium oxide, are frequently used. For instance, tertiary amines can be formed by reacting an alcohol or aldehyde with a secondary amine in the presence of a copper-chromium oxide catalyst at temperatures of 160°C to 230°C. google.com Supported copper catalysts have also been utilized for the gas-phase production of tertiary amines from a secondary amine and a ketone at temperatures between 100°C and 250°C. google.com
Nickel, Cobalt, and Iron catalysts are also prominent in amine synthesis. A patented process describes a catalyst containing aluminum oxide, copper, nickel, and cobalt for preparing amines from alcohols, aldehydes, or ketones with ammonia or primary/secondary amines. google.com These catalysts facilitate the reaction with hydrogen gas to effect the reductive amination.
The synthesis of this compound would involve reacting nonanal or nonan-1-ol (B41252) with dipropylamine in the presence of one of these heterogeneous catalysts and hydrogen. The choice of catalyst depends on the desired reaction conditions and cost-effectiveness.
Innovative Reaction Conditions and Process Optimization
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful control of temperature, pressure, solvent, and reactant stoichiometry.
Temperature and Pressure Regimes in Tertiary Amine Synthesis
Temperature and pressure are critical parameters in amination reactions. The synthesis of tertiary amines via reductive amination is often carried out at elevated temperatures and pressures to achieve a reasonable reaction rate and conversion.
Temperature: Reaction temperatures can range from approximately 80°C to 250°C. google.com For example, using a supported copper catalyst, the reaction of a carbonyl compound with an amine can occur between 80°C and 230°C. google.com However, excessively high temperatures (e.g., 130°C to 145°C) can sometimes lead to increased production of side products like alcohols. google.com A preferred temperature range is often between 115°C and 120°C to maximize yield and minimize byproducts. google.com
Pressure: The total pressure, particularly the partial pressure of hydrogen in reductive amination, can range from atmospheric pressure to as high as 400 atmospheres. google.com A hydrogen pressure of at least 200 psig is often employed to facilitate the hydrogenation step. google.com For some systems, pressures above 30 bar showed no significant improvement in the reaction outcome. researchgate.net
Table 2: Typical Temperature and Pressure Ranges for Tertiary Amine Synthesis
| Catalyst System | Temperature Range | Pressure Range | Source |
|---|---|---|---|
| Supported Copper | 80°C - 230°C | 20 - 400 atm | google.com |
| Copper-Chromium Oxide | 160°C - 230°C | 1 - 5 atm (H₂) | google.com |
Strategic Solvent Selection and Reaction Media Engineering
The choice of solvent can significantly influence the course of a chemical reaction. In the synthesis of tertiary amines, the solvent must solubilize the reactants and the catalyst (in homogeneous catalysis) and should not interfere with the reaction.
Commonly used solvents include alcohols like methanol or ethanol. youtube.com Tetrahydrofuran (THF) is another suitable solvent, particularly when trying to avoid hydrogen transfer reactions from an alcohol solvent. researchgate.netillinois.edu In some cases, especially with low molecular weight aldehydes and ketones, the reaction can be conducted without a solvent. researchgate.net
Water can also be used as a reaction medium, especially in processes aiming for greener chemistry. Reactions in sealed tubes with water as a solvent have been shown to be effective for amine synthesis at elevated temperatures (e.g., 120°C). researchgate.net The use of inherently non-peroxide forming ethers like 2,2,5,5-tetramethyltetrahydrofuran (B83245) represents a move towards safer and more sustainable solvent choices. researchgate.net
Stoichiometric Control and Purity Enhancement in this compound Preparation
Precise control over the stoichiometry of the reactants is essential for maximizing the yield of the desired tertiary amine and enhancing its purity. In the synthesis of this compound from nonanal and dipropylamine, the molar ratio of these reactants is a key variable.
Often, a slight excess of the amine is used to drive the reaction towards the formation of the enamine or imine intermediate. researchgate.net For instance, increasing the amine to aldehyde ratio from 1:1 to 2:1 can significantly improve the yield of the final product. researchgate.net This helps to ensure that the carbonyl compound is fully converted.
Purity enhancement also involves minimizing side reactions. For example, in reductive amination, the formation of alcohols from the reduction of the starting carbonyl compound is a common side reaction. Careful selection of the catalyst and reaction conditions, such as temperature, can mitigate this. google.com Furthermore, the addition of a condensation promoter, like a small amount of a weak acid such as acetic acid, can facilitate the initial formation of the iminium intermediate, leading to a cleaner reaction. google.com The resulting product, an amide, can then be reduced to the tertiary amine. youtube.com
Comprehensive Spectroscopic and Chromatographic Characterization of N,n Dipropylnonan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's structure by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR Spectroscopic Analysis for Aliphatic and Alkyl Proton Environments
A ¹H NMR spectrum of N,N-Dipropylnonan-1-amine would provide detailed information about the chemical environment of all the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the protons on the nonyl chain and the two propyl groups attached to the nitrogen atom. Key features to be analyzed would include:
Chemical Shifts (δ): The position of each signal would indicate the electronic environment of the protons. Protons closer to the electronegative nitrogen atom would be expected to resonate at a higher chemical shift (downfield) compared to those further away.
Integration: The area under each signal would be proportional to the number of protons it represents, confirming the number of hydrogens in each unique environment.
Spin-Spin Coupling (Splitting Patterns): The splitting of signals into multiplets (e.g., triplets, sextets) would reveal the number of adjacent, non-equivalent protons, thus establishing the connectivity of the carbon chain.
A hypothetical data table for the expected ¹H NMR signals is presented below for illustrative purposes only.
| Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |
| H-1' (N-CH₂) | 2.3 - 2.5 | t | 2H |
| H-2' to H-8' | 1.2 - 1.6 | m | 14H |
| H-9' (CH₃) | 0.8 - 0.9 | t | 3H |
| H-1'' (N-CH₂) | 2.2 - 2.4 | t | 4H |
| H-2'' (CH₂) | 1.4 - 1.6 | sext | 4H |
| H-3'' (CH₃) | 0.8 - 0.9 | t | 6H |
Note: This table is a theoretical representation and does not reflect actual experimental data.
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum would provide a definitive map of the carbon framework of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal. This technique would confirm the presence of the nine-carbon nonyl chain and the six carbons of the two propyl groups. The chemical shifts of the carbon atoms would be influenced by their proximity to the nitrogen atom and their position within the alkyl chains.
A hypothetical data table for the expected ¹³C NMR signals is provided below for illustrative purposes.
| Assignment | Hypothetical Chemical Shift (ppm) |
| C-1' (N-CH₂) | 50 - 55 |
| C-2' | 28 - 32 |
| C-3' to C-8' | 22 - 32 |
| C-9' (CH₃) | 14 |
| C-1'' (N-CH₂) | 55 - 60 |
| C-2'' (CH₂) | 20 - 25 |
| C-3'' (CH₃) | 11 |
Note: This table is a theoretical representation and does not reflect actual experimental data.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming the sequence of protons along the nonyl and propyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal directly to the carbon signal to which it is attached, allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the different fragments of the molecule, such as the attachment of the propyl groups to the nitrogen and the nitrogen to the nonyl chain.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound. This high-precision measurement would allow for the calculation of its elemental formula (C₁₅H₃₃N), confirming the identity of the compound with a high degree of confidence. The expected monoisotopic mass would be calculated and compared to the experimental value.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Non-Volatile Analytes
While this compound is a relatively small molecule, MALDI-ToF MS could be utilized for its analysis, particularly if it were part of a larger, non-volatile sample matrix. In a typical MALDI-ToF experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. The resulting spectrum would primarily show the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight. Analysis of the fragmentation pattern, if any, could offer structural insights, typically through the cleavage of bonds alpha to the nitrogen atom, a common fragmentation pathway for amines. jove.comlibretexts.orgjove.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Purity
The gas chromatographic component separates the sample based on the differential partitioning of its constituents between a gaseous mobile phase and a stationary phase within the column. For amines, which are basic and polar, specialized columns are often required to achieve good peak shape and resolution. restek.comlabrulez.com The use of columns specifically designed for amine analysis, such as those with a base-deactivated surface or employing a polar stationary phase like a modified polyethylene (B3416737) glycol, can mitigate peak tailing that arises from interactions between the basic amine and active sites on the column. restek.comrestek.comlabrulez.com
Following separation by GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, typically through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of an amine in a mass spectrum is highly characteristic. whitman.edu For tertiary amines like this compound, a key fragmentation pathway is the cleavage of the carbon-carbon bond beta to the nitrogen atom. whitman.edufuture4200.com This process results in the formation of a stable immonium ion. The most abundant fragment, often the base peak, typically arises from the loss of the largest alkyl group from the nitrogen. whitman.edu
For this compound, the molecular ion peak may be weak or absent in the EI mass spectrum. whitman.edu However, the fragmentation pattern will be dominated by ions resulting from the cleavage of the propyl and nonyl chains. The presence of nitrogen is indicated by the odd molecular weight of the parent compound and the generation of even-mass fragments. whitman.eduwhitman.edu Purity assessment is achieved by integrating the peak area of this compound relative to the total area of all detected peaks.
Table 1: Expected GC-MS Fragmentation for this compound
| Fragment | Structure | Expected m/z |
| Molecular Ion | [C₁₅H₃₃N]⁺ | 243 |
| α-cleavage (loss of ethyl) | [C₁₃H₂₈N]⁺ | 200 |
| α-cleavage (loss of octyl) | [C₇H₁₆N]⁺ | 114 |
| β-cleavage (loss of propyl) | [C₁₂H₂₆N]⁺ | 184 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
Vibrational Analysis of Carbon-Nitrogen Stretching Frequencies
The carbon-nitrogen (C-N) stretching vibration in aliphatic amines is a key diagnostic feature in their IR spectra. For tertiary aliphatic amines such as this compound, the C-N stretching absorption typically appears in the range of 1250 to 1020 cm⁻¹. msu.eduorgchemboulder.com However, these peaks are often of weak to medium intensity due to the relatively low polarity of the C-N bond. spectroscopyonline.com The exact frequency of the C-N stretch can be influenced by the nature of the alkyl groups attached to the nitrogen. nih.gov The presence of multiple C-N bonds in this compound may result in several weak to medium bands in this region.
Characterization of Alkyl Chain Vibrations
The infrared spectrum of this compound is also dominated by absorptions arising from the vibrations of its propyl and nonyl alkyl chains. These vibrations are characteristic of alkanes and provide structural information about the hydrocarbon framework of the molecule. orgchemboulder.comuobabylon.edu.iq
The C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the region of 3000-2850 cm⁻¹. libretexts.orglibretexts.org Specifically, asymmetric and symmetric stretches for CH₃ and CH₂ groups can often be resolved. spcmc.ac.inresearchgate.net
CH₃ Asymmetric Stretch: ~2962 cm⁻¹
CH₂ Asymmetric Stretch: ~2926 cm⁻¹
CH₃ Symmetric Stretch: ~2872 cm⁻¹
CH₂ Symmetric Stretch: ~2855 cm⁻¹
C-H bending vibrations also provide useful information. quora.com The scissoring vibrations for CH₂ groups are typically found around 1470-1450 cm⁻¹, while the bending (rocking) vibrations for methyl groups appear in the 1370-1350 cm⁻¹ range. orgchemboulder.comlibretexts.org For molecules with long alkyl chains, a characteristic CH₂ rocking vibration may be observed around 720-725 cm⁻¹. orgchemboulder.comlibretexts.org The presence of these distinct alkyl chain vibrations confirms the aliphatic nature of this compound.
Table 2: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 |
| C-H Bend (Scissoring) | CH₂ | 1450-1470 |
| C-H Bend (Rocking) | CH₃ | 1350-1370 |
| C-N Stretch | Tertiary Aliphatic Amine | 1020-1250 |
| C-H Rock (Long Chain) | -(CH₂)n- (n≥4) | 720-725 |
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic techniques are essential for the isolation and purity assessment of chemical compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable methods.
High-Performance Liquid Chromatography (HPLC) for Mixture Resolution
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in a liquid mobile phase. The separation is achieved by differential partitioning of the analytes between the mobile phase and a stationary phase packed in a column. For tertiary amines, several HPLC modes can be employed. sielc.comhelsinki.fi
Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can be used. However, the basic nature of amines can lead to poor peak shape and retention time variability on standard silica-based columns. shodex.com To overcome this, specialized columns such as those with end-capping to reduce silanol (B1196071) interactions or polymer-based columns stable at higher pH can be utilized. shodex.com Operating at a higher pH ensures that the amine is in its neutral, less polar form, leading to better retention and peak shape. shodex.com
Another approach is the use of mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, providing enhanced separation for basic compounds like tertiary amines. sielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another option, particularly for polar amines, where a polar stationary phase and a less polar mobile phase are used. waters.com
Detection in HPLC for a non-chromophoric compound like this compound can be challenging with standard UV detectors. chromforum.orgresearchgate.net Alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC-MS) are more suitable. sielc.comresearchgate.net
Gas Chromatography (GC) for Volatile Amine Component Analysis
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. labrulez.comrestek.com The choice of the GC column is critical for the successful analysis of amines due to their polarity and basicity, which can cause strong interactions with the stationary phase, leading to peak tailing and poor resolution. restek.comlabrulez.com
To analyze amines effectively, columns with a stationary phase that is chemically inert or basic in nature are preferred. labrulez.com Common choices include columns with a polyethylene glycol (PEG) phase, often referred to as WAX columns, or specialized amine-specific columns that have been base-deactivated. restek.comsigmaaldrich.com These columns minimize the adsorptive interactions between the amine and the column surface, resulting in symmetrical peaks. restek.comlabrulez.com
The selection of the stationary phase also depends on the desired separation. Non-polar phases, such as those based on polydimethylsiloxane, can also be used, but may require derivatization of the amine to reduce its polarity. youtube.com However, for direct analysis, a polar or base-deactivated column is generally the better choice. labrulez.comrestek.com The operating conditions, including oven temperature program, carrier gas flow rate, and injector temperature, must be optimized to achieve good separation and peak shape. bre.com A flame ionization detector (FID) is commonly used for the detection of hydrocarbons and amines, providing a robust and sensitive response. bre.com
Computational Chemistry and Theoretical Investigations of N,n Dipropylnonan 1 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about molecular orbitals, charge distribution, and energy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govyoutube.com DFT methods calculate the electron density of a system to determine its energy and other properties. mdpi.com For N,N-Dipropylnonan-1-amine, DFT, often using functionals like B3LYP, is employed to perform geometry optimization, finding the most stable three-dimensional arrangement of its atoms. nih.gov
Once the geometry is optimized, a wealth of electronic properties can be calculated. These include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability. nih.gov
Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as the area around the nitrogen atom's lone pair, and electron-poor regions (positive potential). This map is crucial for predicting how the molecule will interact with other reagents. nih.gov
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative for a long-chain tertiary amine and are presented for illustrative purposes, as specific experimental or calculated data for this compound is not widely published.)
| Property | Representative Value | Description |
| Optimized Ground State Energy | Value in Hartrees | The total electronic energy of the molecule in its most stable conformation. |
| HOMO Energy | Value in eV | Energy of the highest occupied molecular orbital, indicating the tendency to donate electrons. |
| LUMO Energy | Value in eV | Energy of the lowest unoccupied molecular orbital, indicating the tendency to accept electrons. |
| HOMO-LUMO Gap | Value in eV | The energy difference between HOMO and LUMO, a measure of chemical reactivity. |
| Dipole Moment | Value in Debye | A measure of the overall polarity of the molecule. |
While DFT is powerful, ab initio methods offer a different, often more systematically improvable, approach to solving the electronic Schrödinger equation. Møller-Plesset (MP) perturbation theory is a prominent post-Hartree-Fock ab initio method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. wikipedia.orgq-chem.com
The most common level, second-order Møller-Plesset perturbation theory (MP2), is widely used for its ability to provide a more accurate description of noncovalent interactions, such as van der Waals forces, which are crucial in large, flexible molecules like this compound. aip.orgnih.gov MP theory treats the electron correlation as a perturbation to the Hartree-Fock Hamiltonian. youtube.com Calculations can be extended to higher orders, such as MP3 and MP4, for even greater accuracy, though at a significantly higher computational cost. q-chem.com For open-shell molecules, MPn theory can be applied to unrestricted Hartree-Fock reference functions, but this can sometimes lead to issues with spin contamination. wikipedia.org These methods are particularly valuable for obtaining highly accurate energies and for benchmarking the results from more computationally efficient methods like DFT. aip.org
Molecular Dynamics Simulations for Conformational Landscapes and Dynamics
The long, flexible alkyl chains of this compound give rise to a vast number of possible conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and understand the molecule's dynamic behavior over time. youtube.comrsc.org
MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. youtube.com The forces between atoms are calculated using a "force field," which is a set of empirical potential energy functions that describe bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions. youtube.com
By simulating the molecule over a period (from picoseconds to microseconds), MD can reveal:
Conformational Landscapes: Identifying the most stable low-energy conformations and the energy barriers between them.
Structural Flexibility: Quantifying the motion and flexibility of different parts of the molecule, such as the rotation of the propyl and nonyl chains.
Solvent Effects: Simulating the molecule in a solvent (like water or an organic solvent) to understand how its environment affects its conformation and dynamics. youtube.com
For a long-chain amine, MD simulations can provide critical insights into how the molecule might fold or orient itself, which influences its physical properties and how it interacts with other molecules or surfaces. nih.gov
Theoretical Elucidation of Reaction Mechanisms Involving Tertiary Amines
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions, providing a step-by-step view of bond-breaking and bond-forming processes.
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or activation barrier, which determines the reaction rate. Computational methods, particularly DFT, are widely used to locate the geometry of transition states and calculate these activation barriers. researchgate.netchemrxiv.org
The process involves searching the potential energy surface of the reaction for a saddle point, which corresponds to the transition state structure. Once the TS is located and verified (typically by confirming it has exactly one imaginary vibrational frequency), its energy can be calculated. This allows for the direct computation of the activation barrier. chemrxiv.org This information is crucial for predicting reaction kinetics and understanding how changes in molecular structure or reaction conditions will affect the reaction speed. researchgate.net For reactions involving tertiary amines, such as nucleophilic substitution or elimination, these calculations can clarify the preferred reaction pathway. acs.org
The lone pair of electrons on the nitrogen atom makes tertiary amines like this compound effective nucleophiles and bases. studysmarter.co.ukresearchgate.net Computational studies can elucidate the detailed mechanisms of their key transformations.
Nucleophilic Transformations: Tertiary amines readily react with electrophiles. A classic example is alkylation , where the amine attacks an alkyl halide in an SN2 reaction to form a quaternary ammonium (B1175870) salt. openstax.org Another common reaction is acylation , where the amine reacts with an acid chloride or anhydride (B1165640) to form an amide (though this is more relevant for primary and secondary amines, tertiary amines can act as catalysts). libretexts.org Computational modeling can map the energy profile of these reactions, confirming the concerted nature of the SN2 attack and identifying the key intermediates.
Electrophilic Transformations (as Bases): Tertiary amines are strong enough bases to facilitate elimination reactions. In the Hofmann elimination , a quaternary ammonium salt, formed by exhaustive methylation of an amine, undergoes an E2 elimination when heated with a base like silver oxide. openstax.org Theoretical studies of the E2 transition state help explain why this reaction often favors the formation of the less substituted alkene (Hofmann's rule), in contrast to Zaitsev's rule. libretexts.org These models examine the steric and electronic factors within the transition state that direct the regioselectivity of the elimination. libretexts.org
Through these theoretical approaches, a comprehensive, atom-level understanding of the structure, dynamics, and chemical reactivity of this compound can be achieved, complementing and guiding experimental work.
Structure-Property and Structure-Reactivity Relationship (SAR) Modeling
The exploration of structure-activity relationships (SAR) and structure-property relationships (SPR) provides a foundational understanding of how a molecule's chemical structure influences its behavior and reactivity. For this compound, a tertiary aliphatic amine, computational modeling is an indispensable tool for elucidating these relationships. By systematically modifying the molecular structure in silico and calculating the resultant changes in physicochemical and electronic properties, researchers can develop predictive models that guide the synthesis of new derivatives with desired functionalities.
#### 4.4.1. Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their biological activity or a specific property. wikipedia.org While specific QSAR studies on this compound are not extensively documented in public literature, the principles can be effectively demonstrated by examining analogous systems, such as other aliphatic amines and related compounds. farmaciajournal.com These models are crucial in fields like drug discovery and toxicology for predicting the behavior of new molecules. researchgate.netacs.org
The fundamental equation of a QSAR model is: Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org
To build a QSAR model for a series of tertiary amines analogous to this compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and can be broadly categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule, such as molecular weight, branching indices, and Kier's molecular connectivity indices (e.g., ¹χv). nih.gov
Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment, polarizability, and partial charges on specific atoms (e.g., the nitrogen atom).
Steric Descriptors: These account for the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific steric parameters. nih.gov
Hydrophobic Descriptors: These quantify the molecule's affinity for non-polar environments, most commonly represented by the logarithm of the partition coefficient (log P).
For instance, a hypothetical QSAR study on the toxicity of a series of aliphatic amines against a biological target might yield a relationship dependent on hydrophobicity (log P) and a steric parameter (e.g., Sterimol L).
Table 1: Hypothetical QSAR Data for a Series of Tertiary Amines
| Compound | log P | Steric Parameter (L) | Observed Activity (log 1/C) | Predicted Activity (log 1/C) |
|---|---|---|---|---|
| N,N-Dimethylpentan-1-amine | 1.85 | 5.4 | 3.20 | 3.25 |
| N,N-Diethylpentan-1-amine | 2.87 | 6.1 | 3.80 | 3.78 |
| N,N-Dipropylpentan-1-amine | 3.89 | 6.8 | 4.35 | 4.31 |
| N,N-Dipropylheptan-1-amine | 4.91 | 7.5 | 4.90 | 4.84 |
| This compound | 5.93 | 8.2 | 5.45 | 5.37 |
This table presents illustrative data for analogous systems to demonstrate QSAR principles.
The resulting QSAR model might take a linear form, such as: Predicted Activity = 0.65 * (log P) + 0.21 * (Steric Parameter L) + 1.5
Such a model would suggest that both increasing hydrophobicity and steric bulk contribute positively to the observed activity within this specific series of compounds. The predictive power of the model is assessed through rigorous internal and external validation techniques. farmaciajournal.com The development of robust QSAR models relies on high-quality, consistent experimental data and the selection of appropriate molecular descriptors. nih.govacs.org
#### 4.4.2. Computational Design of Functionalized this compound Derivatives
Computational chemistry, particularly methods like Density Functional Theory (DFT) and machine learning (ML), enables the rational design of novel molecules by predicting their properties before synthesis. arxiv.orgarxiv.org This approach is highly effective for creating functionalized derivatives of this compound tailored for specific applications, such as catalysis or CO₂ capture. researchgate.netnih.gov
The process involves:
Defining the Target Property: Identifying the key property to be optimized, such as CO₂ binding enthalpy, catalytic activity, or specific reactivity.
In Silico Functionalization: Systematically adding different functional groups to the parent this compound structure. These could include electron-withdrawing groups (e.g., -F, -CF₃) or electron-donating groups (e.g., -OH, -OCH₃) on the alkyl chains.
High-Throughput Screening: Using computational methods to rapidly calculate the target property for a large library of virtual derivatives. arxiv.org DFT calculations can provide accurate binding energies and reaction barriers, while ML models trained on DFT data can screen millions of potential structures with high efficiency. arxiv.org
Analysis and Selection: Identifying the most promising candidates based on the computational predictions for subsequent experimental validation.
For example, in designing derivatives for enhanced CO₂ capture, the goal would be to tune the basicity of the amine and its steric environment. mdpi.com Introducing electron-withdrawing groups could modulate the binding energy to allow for efficient capture and release.
Table 2: Computationally Predicted CO₂ Binding Enthalpies for Functionalized this compound Derivatives
| Derivative | Functional Group | Position of Substitution | Predicted CO₂ Binding Enthalpy (kJ/mol) |
|---|---|---|---|
| This compound | None | - | -65.2 |
| (9-fluoro)-N,N-Dipropylnonan-1-amine | -F | C9 | -61.8 |
| (9-hydroxy)-N,N-Dipropylnonan-1-amine | -OH | C9 | -70.5 |
| N,N-Di(3-hydroxypropyl)nonan-1-amine | -OH | Propyl C3 | -74.1 |
| N,N-Di(3-methoxypropyl)nonan-1-amine | -OCH₃ | Propyl C3 | -72.9 |
This table presents hypothetical DFT-calculated values to illustrate the process of computational design.
The data suggests that adding hydroxyl groups enhances the CO₂ binding strength, likely through additional hydrogen bonding interactions, while fluorine substitution weakens it by reducing the amine's basicity. This type of computational pre-screening significantly narrows down the candidates for synthesis, saving considerable time and resources. arxiv.orgresearchgate.net
Chemical Transformations and Reaction Mechanisms of N,n Dipropylnonan 1 Amine
Nucleophilic Reactions Involving the Amine Nitrogen Center
The defining characteristic of N,N-Dipropylnonan-1-amine in chemical reactions is the nucleophilicity of the nitrogen atom. chadsprep.comiaea.org The lone pair of electrons on the nitrogen is readily available to attack electron-deficient centers, or electrophiles. nih.gov However, the steric hindrance caused by the three alkyl groups (two propyl and one nonyl chain) surrounding the nitrogen atom can influence its reactivity compared to less hindered primary or secondary amines. iaea.org
Generally, tertiary amines like this compound are considered good nucleophiles. chadsprep.com Their nucleophilicity is enhanced by the electron-donating effect of the alkyl groups, which increases the electron density on the nitrogen atom. chadsprep.com They can participate in various nucleophilic substitution and addition reactions. For instance, they can react with alkyl halides in nucleophilic substitution reactions, a process that will be discussed in detail in the context of quaternization (Section 5.4).
The nucleophilic character of tertiary amines is fundamental to their role as catalysts in various organic transformations, where they can activate substrates or act as scavengers for acidic byproducts.
Oxidation Reactions of Tertiary Amines
Tertiary amines can be oxidized by various oxidizing agents, leading to different products depending on the reagent and reaction conditions. A common oxidation reaction involves the use of hydrogen peroxide (H₂O₂) or peroxy acids (like m-CPBA) to form a tertiary amine N-oxide. ucalgary.ca
This transformation involves the donation of the lone pair of electrons from the nitrogen atom to the oxygen atom of the oxidizing agent. The resulting this compound N-oxide is a zwitterionic species.
Reaction with Peroxides: CH₃(CH₂)₈N(CH₂CH₂CH₃)₂ + H₂O₂ → CH₃(CH₂)₈N⁺(O⁻)(CH₂CH₂CH₃)₂ + H₂O
These amine oxides are stable compounds but can undergo thermal decomposition, a reaction that will be explored in Section 5.5.
Oxidation can also occur at the carbon atom alpha to the nitrogen. For instance, reaction with ozone or other strong oxidizing agents can lead to dealkylation and the formation of secondary amines and carbonyl compounds. aakash.ac.in The reaction of tertiary amines with trihaloacetic anhydride (B1165640) or trihaloacetyl halide can result in an acylated α,β-enamine. masterorganicchemistry.com
Quaternization Reactions to Form Ammonium (B1175870) Salts
As briefly mentioned in the context of alkylation, the quaternization of this compound is a key reaction that converts the tertiary amine into a quaternary ammonium salt. uni-tuebingen.de This is achieved by reacting the amine with an alkyl halide. nrochemistry.comuni-tuebingen.de The product is an ionic compound composed of a quaternary ammonium cation and a halide anion. nrochemistry.com
The general reaction is: This compound + Alkyl Halide → N-Alkyl-N,N-dipropylnonan-1-ammonium Halide
These quaternary ammonium salts are permanently charged, regardless of the pH of their solution. uni-tuebingen.de The reaction is typically carried out by heating the tertiary amine with the alkyl halide, sometimes in a solvent. The choice of the alkyl halide allows for the introduction of a fourth, potentially different, alkyl group to the nitrogen atom. The formation of these salts is a fundamental process in the synthesis of cationic surfactants, phase-transfer catalysts, and biocides. nrochemistry.comuni-tuebingen.de
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Methyl Iodide | N-Methyl-N,N-dipropylnonan-1-ammonium iodide | Quaternization |
| This compound | Benzyl Bromide | N-Benzyl-N,N-dipropylnonan-1-ammonium bromide | Quaternization |
| This compound | Ethyl Acetate | No Reaction | - |
Decomposition Pathways and Stability Studies of Tertiary Amines
The stability of tertiary amines like this compound is generally good under normal conditions. However, they can undergo decomposition under specific conditions, particularly at elevated temperatures. Two significant thermal decomposition pathways for tertiary amines and their derivatives are the Hofmann and Cope eliminations.
Hofmann Elimination: This reaction involves the thermal decomposition of a quaternary ammonium hydroxide (B78521), which is formed from the corresponding quaternary ammonium halide by treatment with a base like silver oxide. nrochemistry.com When heated, the hydroxide ion acts as a base, promoting an E2 elimination reaction to form an alkene, a tertiary amine, and water. A key characteristic of the Hofmann elimination is that it typically yields the least substituted alkene (the "Hofmann product"), a regioselectivity attributed to the steric bulk of the quaternary ammonium leaving group. nrochemistry.com
For N,N-dipropylnonan-1-ammonium hydroxide, elimination could theoretically occur from either the propyl or the nonyl chains. The Hofmann rule would predict the formation of propene as a major product.
Cope Elimination: This is an intramolecular elimination reaction of a tertiary amine N-oxide upon heating. libretexts.orguni-tuebingen.de The reaction proceeds through a concerted, syn-periplanar five-membered cyclic transition state, yielding an alkene and a hydroxylamine. libretexts.orguni-tuebingen.de Similar to the Hofmann elimination, the Cope elimination also generally follows Hofmann's rule, favoring the formation of the least substituted alkene. uni-tuebingen.de This is due to the sterically demanding nature of the amine oxide group, which makes abstraction of a proton from the less hindered β-carbon more favorable. uni-tuebingen.de
The stability of amines can also be affected by the presence of process chemicals. For example, they can be degraded by nitric acid, which is a concern in certain industrial applications. iaea.org The length of the alkyl chains in dialkylamines can also influence their stability and how they pack, which is relevant for applications like the stabilization of nanoparticles.
Role in Complexation and Coordination Chemistry
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base and a ligand in coordination chemistry. chadsprep.com It can coordinate to metal ions, forming metal-amine complexes. However, compared to primary or secondary amines, the steric bulk of the three alkyl groups in tertiary amines can influence the stability and geometry of the resulting metal complexes.
Tertiary amine ligands are known to be poorer σ-donors than their primary or secondary counterparts. This can affect the electronic properties of the metal center in the complex. Despite this, tertiary polyamine ligands have been shown to stabilize transition metal complexes in uncommon oxidation states. The lack of N-H bonds in tertiary amines prevents the formation of imine groups, which can enhance the kinetic stability of certain high-valent complexes. The coordinating ability of amines is crucial in their use as catalysts and in applications such as the separation and extraction of metal ions. The specific coordinating properties of this compound would depend on the nature of the metal ion and the reaction conditions.
Advanced Applications of N,n Dipropylnonan 1 Amine in Chemical Disciplines
Utilization as a Versatile Organic Synthesis Intermediate
Tertiary amines are fundamental building blocks in organic synthesis, serving as catalysts, bases, and nucleophiles. Long-chain tertiary amines, such as N,N-Dipropylnonan-1-amine, are valuable intermediates in the synthesis of more complex molecules. The presence of the lone pair of electrons on the nitrogen atom allows it to function as a non-nucleophilic base in elimination reactions or as a catalyst in various transformations.
The synthesis of tertiary amines often involves the reaction of a corresponding fatty acid with ammonia (B1221849) to produce a fatty nitrile, which is then hydrogenated. In the absence of excess ammonia, this process can yield secondary and tertiary amines. For instance, the general reaction is:
3 RCN + 6 H₂ → (RCH₂)₃N + 2 NH₃ wikipedia.org
This synthetic route highlights its role as a product from fatty acid derivatives, which can then be used in further chemical elaborations. The reactivity of the amine group, combined with the physical properties imparted by the long nonyl chain, makes it a candidate for creating molecules with specific solubility and interfacial properties. Tertiary amines are also precursors to quaternary ammonium (B1175870) salts, which have a wide range of applications. wikipedia.org
Applications in Polymer Science and Engineering as Additives or Modifiers
In the field of polymer science, amines are widely used as stabilizers, processing aids, and modifiers to enhance the durability and performance of polymeric materials. atamanchemicals.com For instance, dipropylamine (B117675) is employed as a stabilizer in rubber and polymer production. atamanchemicals.com By analogy, this compound, with its bulkier structure, could function as an effective additive.
Table 1: Potential Roles of this compound in Polymer Science
| Application Area | Potential Function |
|---|---|
| Polymer Processing | Processing aid, internal lubricant |
| Polymer Durability | Stabilizer against thermal and photo-degradation |
Role as a Chemical Precursor in the Development of Other Chemical Compounds
This compound can serve as a precursor for the synthesis of a variety of other chemical compounds with specialized functions. A primary application of long-chain tertiary amines is in the production of quaternary ammonium compounds, commonly known as "quats." google.com These compounds are synthesized by the alkylation of tertiary amines.
The resulting quaternary ammonium salts, which would have a positively charged nitrogen atom bonded to three propyl groups, a nonyl group, and another alkyl or benzyl group, are known for their surfactant properties and are used in applications such as:
Fabric softeners
Phase transfer catalysts
Biocides and disinfectants
Corrosion inhibitors wikipedia.org
The synthesis of N,N-dimethylalkylamines from fatty nitriles is a known industrial process, suggesting a similar pathway could be envisioned for this compound. google.com The specific properties of the resulting quaternary ammonium salt would be determined by the nature of the fourth substituent added to the nitrogen atom.
Exploitation in Materials Science for Surface Modification or Functionalization
The modification of material surfaces to impart specific properties is a crucial aspect of materials science. Amines are frequently used for surface functionalization due to their ability to interact with or covalently bond to a variety of substrates. The long, hydrophobic nonyl chain of this compound makes it a particularly interesting candidate for modifying the surfaces of materials to alter their wetting and adhesive properties.
For example, it could be used to create hydrophobic coatings on surfaces like glass, metals, or metal oxides. The amine group can anchor the molecule to the surface, while the long alkyl chains orient away from the surface, creating a low-energy, water-repellent layer. This is analogous to the use of other long-chain amines and silanes for surface modification. The covalent bonding of molecules like 3-aminopropyltriethoxysilane (APTES) to surfaces is a well-established technique to introduce amine groups, which can then be further functionalized. nih.gov While this compound lacks the silane group for covalent attachment to oxides, its amine functionality can still allow for strong physisorption or coordination to certain surfaces.
Table 2: Potential Surface Modification Applications
| Substrate | Modification Goal | Potential Outcome |
|---|---|---|
| Glass, Silica | Hydrophobization | Increased water contact angle, anti-fouling |
| Metal Surfaces | Corrosion Inhibition | Formation of a protective amine layer |
Potential in Supramolecular Chemistry as a Building Block for Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of host molecules that can encapsulate guest molecules is a central theme in this field. Long-chain aliphatic molecules can play a significant role in the formation of self-assembled structures such as micelles and vesicles.
Furthermore, the tertiary amine group can participate in hydrogen bonding or acid-base interactions, which can be used to direct the assembly of more complex supramolecular architectures. The interaction of tertiary amines with other functional groups, such as α-diketo groups, can influence the photophysical properties of the resulting gels and aggregates. mdpi.com This suggests that this compound could be incorporated into larger molecular frameworks to create functional supramolecular materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
